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These application notes provide a comprehensive overview and detailed protocols for the in

vivo delivery of Striatin-interacting protein 1 (STRIP1), a core component of the Striatin-

interacting Phosphatase and Kinase (STRIPAK) complex. The STRIPAK complex is a crucial

regulator of numerous cellular processes, including signal transduction, cell migration, and

cytoskeletal organization.[1][2][3] Dysregulation of STRIP1 has been implicated in various

pathologies, including cancer and neurodegenerative diseases, making it a significant target for

therapeutic intervention.[3]

This document outlines two primary methodologies for the in vivo delivery of STRIP1: viral

vector-mediated gene delivery and non-viral nanoparticle-based protein delivery. Each section

includes detailed protocols, data summaries, and workflow diagrams to guide researchers in

designing and executing their in vivo experiments.

Viral Vector-Mediated Gene Delivery of STRIP1
Viral vectors are efficient vehicles for introducing genetic material into cells in vivo, enabling

long-term expression of a target protein.[4] Adeno-associated viruses (AAVs) are a popular

choice due to their low immunogenicity and ability to transduce a wide range of dividing and

non-dividing cells.[5][6] This section details the use of AAVs for delivering the STRIP1 gene to

target tissues.
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Application Notes
AAV-mediated delivery of the STRIP1 gene is suitable for studies requiring sustained protein

expression in specific tissues. The choice of AAV serotype is critical for achieving desired

tissue tropism. For instance, AAV9 has been shown to have broad tropism, including muscle

and brain tissues, while other serotypes can be selected for more targeted delivery. This

approach is particularly relevant for loss-of-function rescue experiments in STRIP1 knockout

models or for investigating the long-term effects of STRIP1 overexpression.

Experimental Protocol: AAV-STRIP1 Production and In
Vivo Administration
This protocol outlines the steps for producing AAV vectors encoding STRIP1 and their

subsequent administration into a mouse model.

Materials:

HEK293T cells

AAV packaging plasmids (pAAV-Helper, pAAV-Rep/Cap)

pAAV-CMV-STRIP1-GFP (or other promoter and tag)

Transfection reagent (e.g., PEI)

Cell culture reagents (DMEM, FBS, penicillin-streptomycin)

Opti-MEM

Benzonase nuclease

Iodixanol or Cesium Chloride for gradient ultracentrifugation

Syringes and needles for injection

Anesthesia (e.g., isoflurane)

Stereotaxic apparatus (for brain injections)
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Procedure:

AAV Vector Production:

1. Plate HEK293T cells and grow to 70-80% confluency.

2. Prepare the transfection mix by combining the pAAV-CMV-STRIP1-GFP plasmid, pAAV-

Helper, and pAAV-Rep/Cap plasmids in Opti-MEM.

3. Add the transfection reagent to the plasmid mix, incubate, and then add to the HEK293T

cells.

4. Incubate for 48-72 hours.

5. Harvest the cells and the supernatant. Lyse the cells to release the viral particles.

6. Treat the lysate with Benzonase to digest unpackaged DNA.

7. Purify the AAV particles using an iodixanol or cesium chloride density gradient

ultracentrifugation.

8. Collect and concentrate the purified AAV-STRIP1 vector.

9. Titer the AAV vector using qPCR to determine the genomic copies per milliliter (GC/mL).

In Vivo Administration (Intravenous Injection):

1. Anesthetize the animal model (e.g., mouse).

2. Dilute the AAV-STRIP1 vector to the desired concentration in sterile PBS.

3. Inject a defined volume (e.g., 100 µL) of the AAV solution into the tail vein.

4. Monitor the animal for recovery.

5. Allow 2-4 weeks for transgene expression to become robust before proceeding with

downstream analysis.
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Quantitative Data Summary
Parameter Viral Vector (AAV) Reference

Delivery Method Intravenous, Intracranial [7][8]

Typical Titer 1 x 10^12 - 1 x 10^13 GC/mL [8]

In Vivo Dose
1 x 10^11 - 1 x 10^12

GC/animal
[8]

Transduction Efficiency

Varies by serotype and target

tissue (e.g., >50% in

hepatocytes for AAV8)

[7]

Time to Peak Expression 2 - 4 weeks [7]

Duration of Expression Long-term (months to years) [5]
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Caption: STRIPAK complex signaling pathway.
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Caption: AAV-mediated STRIP1 gene delivery workflow.
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Non-viral delivery methods, such as the use of polymeric nanoparticles, offer a safer alternative

to viral vectors by avoiding potential immunogenicity and insertional mutagenesis.[9] This

approach allows for the direct delivery of the STRIP1 protein, enabling studies on its acute

effects without the delay associated with gene expression.

Application Notes
Nanoparticle-mediated delivery is ideal for transiently introducing functional STRIP1 protein into

target cells in vivo. This method is advantageous for studying the immediate impact of STRIP1

on cellular signaling and for therapeutic applications where short-term protein activity is

desired. The surface of nanoparticles can be functionalized with targeting ligands to enhance

accumulation in specific tissues.

Experimental Protocol: STRIP1-Loaded Nanoparticle
Formulation and In Vivo Administration
This protocol describes the formulation of STRIP1-loaded polymeric nanoparticles and their

administration.

Materials:

Recombinant STRIP1 protein

Biodegradable polymer (e.g., PLGA)

Solvents (e.g., dichloromethane, acetone)

Surfactant (e.g., polyvinyl alcohol - PVA)

Homogenizer or sonicator

Centrifuge

Lyophilizer

Syringes and needles for injection

Anesthesia
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Procedure:

Nanoparticle Formulation (Double Emulsion Solvent Evaporation):

1. Dissolve the recombinant STRIP1 protein in an aqueous solution.

2. Dissolve the PLGA polymer in an organic solvent (e.g., dichloromethane).

3. Create a primary water-in-oil (w/o) emulsion by homogenizing or sonicating the STRIP1

aqueous solution with the PLGA organic solution.

4. Create a secondary water-in-oil-in-water (w/o/w) emulsion by adding the primary emulsion

to a larger volume of aqueous surfactant solution (e.g., PVA) and homogenizing.

5. Stir the double emulsion for several hours to allow the organic solvent to evaporate,

leading to the formation of solid nanoparticles.

6. Wash the nanoparticles by centrifugation and resuspension in deionized water to remove

excess surfactant and unencapsulated protein.

7. Lyophilize the nanoparticles for long-term storage or resuspend in sterile PBS for

immediate use.

8. Characterize the nanoparticles for size, zeta potential, and protein loading efficiency.

In Vivo Administration (Intraperitoneal Injection):

1. Anesthetize the animal model.

2. Resuspend the STRIP1-loaded nanoparticles in sterile PBS to the desired concentration.

3. Inject a defined volume of the nanoparticle suspension into the peritoneal cavity.

4. Monitor the animal for recovery.

5. Analyze the effects at desired time points (e.g., 24, 48, 72 hours) post-injection.

Quantitative Data Summary
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Parameter
Non-Viral Nanoparticles
(PLGA)

Reference

Delivery Method Intravenous, Intraperitoneal [9][10]

Particle Size 100 - 200 nm [9]

Encapsulation Efficiency 50 - 80% [9]

In Vivo Dose
1 - 10 mg protein/kg body

weight
[11]

Time to Peak Effect 24 - 48 hours [10]

Duration of Effect Transient (days) [10]
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Nanoparticle-STRIP1 Delivery Workflow
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Caption: Nanoparticle-mediated STRIP1 protein delivery workflow.
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Logical Relationship: Delivery Method vs. Application
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Caption: Application logic for STRIP1 delivery methods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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